2-Iodoadenosine

Catalog No.
S706015
CAS No.
35109-88-7
M.F
C10H12IN5O4
M. Wt
393.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodoadenosine

CAS Number

35109-88-7

Product Name

2-Iodoadenosine

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12IN5O4

Molecular Weight

393.14 g/mol

InChI

InChI=1S/C10H12IN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

MGEBVSZZNFOIRB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N

Synonyms

2-Iodoadenosine;

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)I)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)I)N

2-Iodoadenosine is a modified nucleoside derivative of adenosine, characterized by the presence of an iodine atom at the 2-position of the ribose sugar. Its chemical formula is C10H12IN5O4, and it is known for its unique properties and biological activities. The compound is often utilized in biochemical research and has garnered attention for its potential therapeutic applications, particularly in the modulation of adenosine receptors.

The primary interest in 2-IAdo lies in its potential to interact with adenosine receptors. Adenosine receptors are G protein-coupled receptors (GPCRs) found throughout the body and involved in diverse physiological processes like regulating blood pressure, heart rate, and neurotransmission.

The bulky iodine atom in 2-IAdo might influence its binding selectivity and affinity towards different subtypes of adenosine receptors compared to adenosine itself. This could lead to the development of drugs with targeted effects on specific physiological responses [].

Probe for Adenosine Receptors:

Adenosine receptors are a group of G protein-coupled receptors present throughout the body, playing crucial roles in numerous physiological processes like sleep, blood pressure regulation, and immune function. 2-Iodoadenosine, due to its structural similarity to adenosine, can act as a radioligand . By attaching a radioactive isotope to 2-Iodoadenosine, researchers can use it to bind and label specific adenosine receptor subtypes in cells or tissues. This allows for the visualization and quantification of these receptors, aiding in understanding their distribution and function .

Investigating Signal Transduction Pathways:

2-Iodoadenosine can also serve as a valuable tool in studying signal transduction pathways activated by adenosine receptors. By stimulating these receptors with 2-Iodoadenosine and monitoring the downstream cellular responses, researchers can gain insights into the specific signaling molecules and pathways involved in various physiological processes. This information is crucial for developing targeted therapies that modulate these pathways in disease states .

Potential Therapeutic Applications:

The ability of 2-Iodoadenosine to interact with adenosine receptors suggests potential therapeutic applications, although extensive research is still needed. Studies have explored its potential in various areas, including:

  • Neuroprotection: 2-Iodoadenosine may offer neuroprotective effects due to its ability to activate A2A adenosine receptors, which are known to be involved in neuronal survival and function .
  • Inflammation: 2-Iodoadenosine might modulate inflammatory responses by interacting with adenosine receptors expressed on immune cells .
  • Cancer: Research is ongoing to investigate the potential of 2-Iodoadenosine in cancer therapy, exploring its effects on tumor cell growth and proliferation .
. Notable reactions include:

  • Cross-Coupling Reactions: 2-Iodoadenosine can undergo palladium-catalyzed cross-coupling reactions with terminal alkynes, leading to the formation of diverse adenosine derivatives. This method allows for the introduction of various functional groups at the 5' position of the ribose sugar .
  • Oxidative Reactions: The compound can also participate in oxidative transformations, which can be facilitated under aerobic conditions to yield various derivatives that retain or modify the adenosine core structure .

2-Iodoadenosine exhibits significant biological activities, particularly as a selective agonist for adenosine receptors. Research indicates that it can selectively activate the A2 receptor subtype, which is implicated in various physiological processes such as:

  • Vasodilation: Activation of A2 receptors leads to vasodilation and improved blood flow.
  • Neuroprotection: It has been studied for potential neuroprotective effects in models of ischemia and neurodegenerative diseases.
  • Immunomodulation: The compound may influence immune responses, making it a candidate for therapeutic interventions in inflammatory conditions .

The synthesis of 2-iodoadenosine can be achieved through several methods:

  • Direct Iodination: One common approach involves the iodination of adenosine using iodine monochloride or other iodine sources under controlled conditions.
  • Palladium-Catalyzed Reactions: Another method utilizes palladium-catalyzed cross-coupling reactions to introduce iodine at the 2-position of adenosine derivatives .
  • Oxidative Annulation: Recent studies have explored oxidative annulation techniques that allow for efficient synthesis without the need for complex reagents .

2-Iodoadenosine has various applications in scientific research and potential therapeutic settings:

  • Research Tool: It serves as a valuable tool for studying adenosine receptor signaling pathways and their physiological implications.
  • Drug Development: Due to its selective activity on adenosine receptors, it is being investigated as a lead compound for developing new drugs targeting cardiovascular and neurological disorders.
  • Chemical Biology: The compound is used in chemical biology to probe cellular functions related to adenosine signaling .

Studies have shown that 2-iodoadenosine interacts selectively with different adenosine receptor subtypes. Research indicates that its binding affinity and functional activity vary across these receptors, particularly highlighting its role as an A2 receptor agonist. Interaction studies often utilize radiolabeled versions of the compound to elucidate binding kinetics and receptor activation profiles .

Several compounds are structurally similar to 2-iodoadenosine, providing a context for comparison:

Compound NameStructure FeaturesUnique Properties
AdenosineNo halogen substitutionNatural nucleoside; broad biological roles
2-ChloroadenosineChlorine instead of iodineDifferent receptor selectivity
2-AminoadenosineAmino group at 2-positionPotentially different biological activities
5'-IodoadenosineIodine at 5' positionDifferent pharmacological profile

Uniqueness of 2-Iodoadenosine: The presence of iodine at the 2-position provides distinctive reactivity and biological activity compared to other derivatives, making it particularly useful in targeted drug development and receptor studies.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35109-88-7

Wikipedia

2-Iodoadenosine

Dates

Modify: 2023-09-14
Curanovic et al. Global profiling of stimulus-induced polyadenylation in cells using a poly(A) trap. Nature Chemical Biology, doi: 10.1038/nchembio.1334, published online 1 September 2013 http://www.nature.com/naturechemicalbiology

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